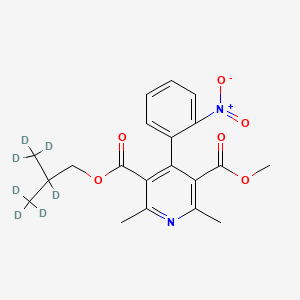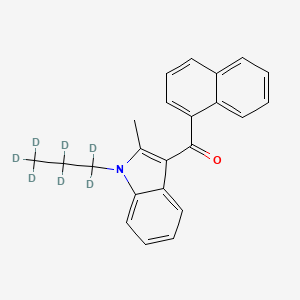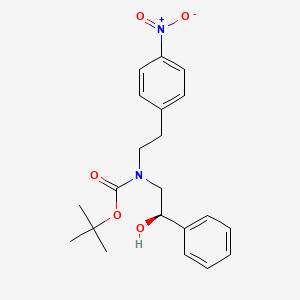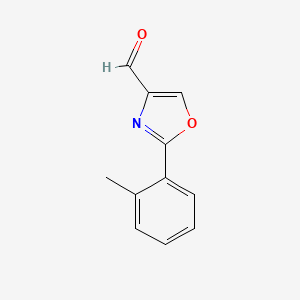
Estron 3-Valerato
Descripción general
Descripción
Estrone is a female sex hormone . It’s the weakest of the three types of estrogen and is typically higher after menopause . Like all estrogen, estrone supports female sexual development and function . Low or high estrone can cause symptoms such as irregular bleeding, fatigue, or mood swings .
Synthesis Analysis
Estradiol valerate, a synthetic estrogen, is chemically known as estra-1,3,5 (10)-triene-3,17-diol (17β)-17-pentanoate . It could be considered as one of the most common sources for free estradiol in hormone replacement therapy . The synthesis of estrone has been performed by K. Peter C. Vollhardt . The synthesis allows the stereoselective construction of the B and C steroidal rings in a single step through a thermally induced 4π electrocyclic ring opening of a benzocyclobutene .
Molecular Structure Analysis
The molecular formula of estrone is C18H22O2 . The molecular structure of estrone includes a 3-hydroxyl group and a 17-ketone .
Chemical Reactions Analysis
Estradiol valerate and Norethisterone acetate are co-formulated as a hormone replacement therapy . Naturally occurring steroidal hormones like estradiol, estrone, and estriol are also considered as impurities in drug substance . Chromatographic separation of these five steroidal hormones was developed by HPLC and TLC .
Aplicaciones Científicas De Investigación
Separación Cromatográfica
Estron 3-Valerato, como estrógeno sintético, se utiliza en la separación cromatográfica de estrógenos y progesterona sintéticos en presencia de congéneres naturales . Esta aplicación es particularmente útil en el análisis de muestras de saliva y farmacéuticas .
Terapia de Reemplazo Hormonal
This compound se considera una de las fuentes más comunes de estradiol libre en la terapia de reemplazo hormonal . A menudo se formula junto con otras hormonas para este propósito .
Papel en el Embarazo Temprano
Los estrógenos, incluido el this compound, desempeñan un papel crucial en el período peri-concepcional y el primer trimestre del embarazo . Están involucrados en la receptividad endometrial, la placentación y el desarrollo de un microentorno uterino inmunotolerante .
Impacto en el Resultado del Embarazo
Los niveles alterados de estrógeno, incluidos los de this compound, se han asociado con un mayor riesgo de fracaso del embarazo y complicaciones . Comprender el papel de los estrógenos en el embarazo temprano puede ayudar a mejorar los resultados del embarazo .
Actividad Antiproliferativa
This compound se ha estudiado por su actividad antiproliferativa . Esta investigación podría conducir potencialmente a nuevos tratamientos para los cánceres ginecológicos
Safety and Hazards
Estrone is suspected of causing cancer . It may damage fertility or the unborn child and may cause harm to breast-fed children . Special instructions should be obtained before use . It is advised not to breathe dust, avoid contact during pregnancy/while nursing, and wash skin thoroughly after handling .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Estrone 3-Valerate, like other estrogens, primarily targets estrogen receptors (ERs) located in various cells throughout the body . These receptors are particularly abundant in female reproductive organs, breasts, hypothalamus, and pituitary . The role of ERs is to mediate the physiological effects of estrogens, which include the regulation of the menstrual cycle, maintenance of pregnancy, and development of secondary sexual characteristics .
Mode of Action
Estrone 3-Valerate interacts with its targets by freely entering target cells and binding to the estrogen receptor . Once the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA . This process results in the production of specific proteins that express the effect of the estrogen upon the target cell .
Biochemical Pathways
The biochemical pathways affected by Estrone 3-Valerate are those involved in estrogen signaling. The binding of Estrone 3-Valerate to estrogen receptors triggers a cascade of biochemical reactions that can lead to various physiological effects. For instance, estrogens increase the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, and suppress follicle-stimulating hormone (FSH) from the anterior pituitary .
Pharmacokinetics
Estrone 3-Valerate, like other estrogen esters, is cleaved by endogenous esterases during absorption, releasing the pharmacologically active estradiol . The pharmacokinetics of estradiol, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . For instance, a single intramuscular injection of 4 mg estradiol valerate results in maximal circulating levels of estradiol of about 390 pg/mL within 3 days of administration, with levels declining to 100 pg/mL by 12 to 13 days .
Result of Action
The molecular and cellular effects of Estrone 3-Valerate’s action are primarily due to its conversion to estradiol, which has potent estrogenic activity. These effects include the alleviation of symptoms of menopause, treatment of some types of infertility, treatment of conditions leading to underdevelopment of female sexual characteristics, treatment of vaginal atrophy, and prevention of osteoporosis .
Action Environment
The action, efficacy, and stability of Estrone 3-Valerate can be influenced by various environmental factors. For instance, the compound’s mobility and abiotic transformation can be affected by soil transport . Furthermore, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Análisis Bioquímico
Biochemical Properties
Estrone 3-Valerate, like other estrogens, can interact with various enzymes, proteins, and other biomolecules. It is metabolized via hydroxylation by cytochrome P450 enzymes such as CYP1A1 and CYP3A4 and via conjugation by estrogen sulfotransferases (sulfation) and UDP-glucuronyltransferases (glucuronidation) . In addition, estradiol is dehydrogenated by 17β-Hydroxysteroid dehydrogenase into the much less potent estrogen estrone .
Cellular Effects
Estrone 3-Valerate, like other estrogens, has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown that estrone 3-Valerate can modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), through a negative feedback mechanism .
Molecular Mechanism
Estrone 3-Valerate exerts its effects at the molecular level through various mechanisms. It binds to estrogen receptors, modulating the transcription of target genes . It also influences the activity of various enzymes involved in steroid metabolism .
Temporal Effects in Laboratory Settings
The effects of Estrone 3-Valerate can change over time in laboratory settings. For instance, a study showed that the migration capacity of Estrone 3-Valerate was far stronger than estrone in soil . The hydrolysis of Estrone 3-Valerate and abiotic transformation into estradiol and estriol was observed in the sterilized soil .
Metabolic Pathways
Estrone 3-Valerate is involved in various metabolic pathways. It is metabolized via hydroxylation by cytochrome P450 enzymes such as CYP1A1 and CYP3A4 and via conjugation by estrogen sulfotransferases (sulfation) and UDP-glucuronyltransferases (glucuronidation) .
Transport and Distribution
Estrone 3-Valerate, like other estrogens, is transported and distributed within cells and tissues. A study showed that the migration capacity of Estrone 3-Valerate was far stronger than estrone in soil .
Subcellular Localization
Regarding the subcellular localization of Estrone 3-Valerate, experimental data show that, in addition to the nuclear estrogen receptors, there is a predominant localization of estrogen receptors in proximity to the plasma membrane, including that of neurites and of the soma, dendritic spines and axon terminals .
Propiedades
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-3-4-5-22(25)26-16-7-9-17-15(14-16)6-8-19-18(17)12-13-23(2)20(19)10-11-21(23)24/h7,9,14,18-20H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLHSYGNONSVOX-UGTOYMOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747734 | |
| Record name | 17-Oxoestra-1,3,5(10)-trien-3-yl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128788-26-1 | |
| Record name | 17-Oxoestra-1,3,5(10)-trien-3-yl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







amino}but-2-enenitrile](/img/structure/B588896.png)
![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)

